molecular formula C24H28N2O2 B14233651 Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis- CAS No. 500900-74-3

Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-

Cat. No.: B14233651
CAS No.: 500900-74-3
M. Wt: 376.5 g/mol
InChI Key: YLYVJTRBQSMRDI-UHFFFAOYSA-N
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Description

Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- is a chemical compound with a complex structure that includes two benzonitrile groups connected by a decane chain with oxygen linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods

Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert benzonitrile groups into benzylamine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as amines for substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, benzylamine derivatives, and various substituted benzonitrile compounds.

Scientific Research Applications

Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- has several scientific research applications:

Mechanism of Action

The mechanism by which benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form coordination complexes with transition metals, which can then interact with biological molecules . These interactions can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group.

    Benzaldehyde: A precursor in the synthesis of benzonitrile.

    Benzylamine: A reduction product of benzonitrile.

Uniqueness

Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- is unique due to its complex structure, which includes two benzonitrile groups connected by a decane chain with oxygen linkages

Properties

CAS No.

500900-74-3

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[10-(2-cyanophenoxy)decoxy]benzonitrile

InChI

InChI=1S/C24H28N2O2/c25-19-21-13-7-9-15-23(21)27-17-11-5-3-1-2-4-6-12-18-28-24-16-10-8-14-22(24)20-26/h7-10,13-16H,1-6,11-12,17-18H2

InChI Key

YLYVJTRBQSMRDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCCCCCCCCOC2=CC=CC=C2C#N

Origin of Product

United States

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